4-Methoxybenzo[b]thiophene-2-carboxylic acid
Description
4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476199-14-1) is a heterocyclic carboxylic acid featuring a benzo[b]thiophene backbone substituted with a methoxy group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₀H₈O₃S, with a theoretical molecular weight of 224.23 g/mol (discrepancies in reported weights, such as 342.38 g/mol in , likely stem from typographical errors). This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, which are often explored as kinase inhibitors, antimicrobial agents, or receptor agonists .
Properties
IUPAC Name |
4-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLZPMMZRKTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627793 | |
| Record name | 4-Methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476199-14-1 | |
| Record name | 4-Methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzo[b]thiophene-2-carboxylic Acid Intermediate
A foundational step is the preparation of benzo[b]thiophene-2-carboxylic acid or its derivatives. According to a patent describing the preparation of 2-thiophenecarboxylic acid derivatives, the process involves:
- Bromination of thiophene to obtain 2-bromothiophene under controlled low temperatures (-10 to 0 °C) using halohydrocarbon and hydrobromic acid solvents.
- Reaction of 2-bromothiophene with diethyl malonate in the presence of alkali metal (e.g., sodium or sodium ethoxide) at elevated temperatures (90–120 °C) to form 2-(2-thiophene) diethyl malonate.
- Subsequent saponification and decarboxylation under alkaline reflux conditions in alcoholic solvents to yield 2-thiophenecarboxylic acid.
This method is notable for its simplicity and high yield (up to 94%), making it a reliable route to key thiophene carboxylic acid intermediates that can be further elaborated to benzo[b]thiophene derivatives.
Introduction of the Methoxy Group and Carboxylic Acid Functionalization
A more targeted synthesis of 4-methoxy-substituted benzo[b]thiophene carboxylic acids involves:
- Starting from benzo[b]thiophene-2,3-dicarboxylic anhydride, which undergoes electrophilic aromatic substitution with anisole (methoxybenzene) in 1,2-dichloroethane at low temperature (ice-salt bath) followed by stirring at room temperature for several hours. This step introduces the methoxybenzoyl group, yielding 3-(4-methoxybenzoyl)benzo[b]thiophene-2-carboxylic acid.
- Further Pd-catalyzed cross-coupling reactions (e.g., with p-iodoanisole) in the presence of silver carbonate and triphenylarsine ligands in DMSO at elevated temperature (150 °C) facilitate the formation of more complex methoxy-substituted benzo[b]thiophene derivatives.
This approach allows precise functionalization at the 4-position with methoxy groups and installation of carboxylic acid functionalities, crucial for the target compound.
Reaction Conditions and Optimization
Yields and Purity Data
Analytical Characterization
To confirm the structure and purity of this compound, the following spectroscopic techniques are critical:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows methoxy protons as singlets around δ 3.8–4.0 ppm.
- Aromatic and thiophene protons appear between δ 6.5–8.0 ppm with characteristic splitting patterns.
- ^13C NMR confirms carbonyl and aromatic carbons.
Fourier Transform Infrared Spectroscopy (FT-IR):
- Carbonyl stretch (C=O) near 1700 cm⁻¹.
- Aromatic C–H stretches around 3100 cm⁻¹.
-
- Molecular ion peak consistent with C10H8O3S (m/z ~224.0342).
These data ensure correct substitution and functional group integrity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. A validated method involves:
Reaction Scheme
Example : Ethyl ester formation via refluxing with ethanol and sulfuric acid yields ethyl 4-methoxybenzo[b]thiophene-2-carboxylate .
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes stepwise oxidation:
Reaction Pathway
-
Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) at 0°C produces the sulfoxide derivative.
-
Sulfone Formation : Prolonged oxidation with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) yields the sulfone .
| Oxidizing Agent | Product | Reaction Time | Temperature |
|---|---|---|---|
| mCPBA | Sulfoxide | 2 hr | 0°C |
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfone | 6 hr | 60°C |
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the 5- and 7-positions of the benzothiophene system.
Nitration Example :
| Electrophile | Conditions | Major Product |
|---|---|---|
| Br<sub>2</sub> | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Bromo derivative |
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro derivative |
Reduction Reactions
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH<sub>4</sub>):
| Reducing Agent | Product | Isolated Yield |
|---|---|---|
| LiAlH<sub>4</sub> | 2-(Hydroxymethyl)-4-methoxybenzo[b]thiophene | 68% |
Hydrazide Derivatives
Conversion to hydrazides enables further derivatization:
-
Hydrazide Formation : Reaction with hydrazine hydrate produces 4-methoxybenzo[b]thiophene-2-carbohydrazide.
-
Schiff Base Synthesis : Condensation with aromatic aldehydes forms hydrazones .
| Derivative | Aldehyde Used | Application |
|---|---|---|
| Hydrazone | 4-Nitrobenzaldehyde | Antitubercular agent (MIC: 1.2 µg/mL) |
Decarboxylation
Thermal decarboxylation under basic conditions eliminates CO<sub>2</sub>:
| Conditions | Product | Yield |
|---|---|---|
| Cu powder, quinoline, 200°C | 4-Methoxybenzo[b]thiophene | 90% |
Comparative Reactivity
The compound’s reactivity differs from analogs due to electronic effects of the methoxy group:
| Compound | Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Major Nitration Position |
|---|---|---|
| 4-Methoxy derivative | Fast, room temperature | 5 |
| 4-Methyl derivative | Slower, requires heating | 6 |
Scientific Research Applications
Chemistry
4-Methoxybenzo[b]thiophene-2-carboxylic acid serves as a key building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for the development of derivatives that can be used in further chemical explorations.
Research indicates that this compound exhibits promising biological properties:
- Antimicrobial Activity : In a study evaluating various benzo[b]thiophene derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 50 µg/mL, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Mycobacterium smegmatis |
| Ciprofloxacin | 100 | E. coli |
| Rifampicin | 75 | S. aureus |
- Anti-inflammatory Properties : In vitro studies have shown that this compound significantly reduces cytokine release (TNF-alpha and IL-6) in human cell lines, suggesting its potential role in managing inflammatory conditions.
Medical Applications
The compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Studies have focused on its ability to inhibit specific enzymes involved in cancer progression, particularly targeting Clk1 and Clk4 kinases which are overexpressed in various tumors .
Industrial Uses
In industrial applications, this compound is utilized in developing luminescent materials and magnetic clusters. Its unique properties make it suitable for applications in electronic materials and coatings.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound alongside other derivatives. The results highlighted its broad-spectrum activity against several bacterial strains, reinforcing its potential as an effective antimicrobial agent.
Study on Anti-inflammatory Effects
Another significant study focused on the anti-inflammatory effects of this compound. Researchers measured cytokine levels in treated human cell lines and observed a marked decrease, indicating its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to its observed biological activities.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4-Chlorobenzo[b]thiophene-2-carboxylic Acid (CAS: 23967-57-9)
6-Chlorobenzo[b]thiophene-2-carboxylic Acid (CAS: 26018-73-5)
5-Methoxybenzo[b]thiophene-2-carboxylic Acid
- Applications : Optimized as a Clk1/4 inhibitor, with the 5-methoxy group enhancing selectivity over 4-methoxy analogs .
- Synthesis : Ethyl ester intermediates are saponified to yield the carboxylic acid, a common route for benzo[b]thiophene derivatives .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
- Backbone Differences: Replacing the benzene ring in benzo[b]thiophene with a thiophene yields thieno[3,2-b]thiophene, altering conjugation and steric bulk.
- Biological Activity: Derivatives act as GPR35 agonists, with potency dependent on substituent positions (e.g., 3- and 6-groups) and backbone size. For example, expanding to dithieno[3,2-b:2',3'-d]thiophene reduced activity .
Simple Thiophene-2-carboxylic Acid Derivatives
- Antifungal Activity : Thiophene-2-carboxylic acid amides exhibit efficacy against Botrytis cinerea and Rhizoctonia solani. The benzo[b]thiophene analog’s methoxy group may enhance membrane permeability compared to simpler thiophenes .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | 476199-14-1 | C₁₀H₈O₃S | 224.23 | 4-OCH₃ |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | 23967-57-9 | C₉H₅ClO₂S | 212.65 | 4-Cl |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 26018-73-5 | C₉H₅ClO₂S | 212.65 | 6-Cl |
| Thieno[3,2-b]thiophene-2-carboxylic acid | N/A | C₇H₄O₂S₂ | 200.24 | N/A |
Critical Analysis of Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) enhances solubility but may reduce binding affinity in hydrophobic pockets compared to chloro substituents .
- Positional Effects : 4-Substitution in benzo[b]thiophene derivatives is less explored than 5- or 6-positions, which are more common in kinase inhibitors .
Biological Activity
4-Methoxybenzo[b]thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C10H8O3S) consists of a benzo[b]thiophene core with a methoxy group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain substituted benzo[b]thiophenes have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 4 | |
| Derivative A | E. coli | 8 | |
| Derivative B | Pseudomonas aeruginosa | 6 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
Table 2: Anticancer Activity Against Various Cell Lines
In vitro studies have indicated that the compound induces apoptosis through intrinsic pathways, promoting mechanisms such as phosphatidylserine flipping and cytochrome c release from mitochondria .
Antitubercular Activity
The antitubercular activity of benzo[b]thiophene derivatives has also been reported, with specific focus on their efficacy against Mycobacterium tuberculosis. Compounds derived from this class have shown promising results in inhibiting both active and dormant strains of the bacteria.
Table 3: Antitubercular Activity Against Mycobacterium tuberculosis
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various thiophene derivatives, including those based on the benzo[b]thiophene structure. The results highlighted the compound's ability to inhibit growth in resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : In a series of cytotoxicity assays using the SulfoRhodamine-B stain method, compounds were tested across multiple concentrations to determine their IC50 values against different cancer cell lines. The results confirmed that several derivatives exhibited potent anticancer activity with low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxybenzo[b]thiophene-2-carboxylic acid, and how can researchers optimize yield and purity?
- Methodology :
- Step 1 : Start with benzo[b]thiophene-2-carboxylic acid derivatives. Introduce methoxy groups via electrophilic substitution using methoxy sources (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .
- Step 2 : Optimize regioselectivity by controlling reaction temperature (60–80°C) and using catalytic Lewis acids (e.g., AlCl₃) to direct substitution to the 4-position .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using HPLC (>98%) .
- Key Data :
| Parameter | Typical Value | Source |
|---|---|---|
| Reaction Yield | 60–75% | |
| Purity Post-Purification | ≥98% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Confirm methoxy (–OCH₃) and carboxylic acid (–COOH) group positions. Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while thiophene protons show splitting patterns (δ 6.5–8.0 ppm) .
- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 224.0342 for C₁₀H₈O₃S) .
Q. How does the solubility profile of this compound influence solvent selection for reactions?
- Answer :
- Polar Solvents : Soluble in DMSO, DMF, and methanol due to carboxylic acid and methoxy groups .
- Non-Polar Solvents : Limited solubility in hexane or toluene. Use dichloromethane/THF for hydrophobic reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for methoxy-substituted thiophene derivatives?
- Methodology :
- Variable Analysis : Compare reaction parameters (e.g., catalyst loading, temperature) across studies. For example, yields drop below 50% if AlCl₃ is omitted .
- Replication : Reproduce conditions from conflicting studies while monitoring intermediates via TLC or in-situ IR .
- Controlled Experiments : Systematically vary one parameter (e.g., solvent polarity) to isolate yield discrepancies .
Q. What strategies mitigate decomposition during storage of this compound?
- Answer :
- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include sulfoxides (via S-oxidation) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The 2-carboxylic acid group withdraws electrons, activating the 4-methoxy position for substitution .
- Docking Studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory applications) using AutoDock Vina .
Methodological Challenges & Solutions
Q. Why do some synthetic protocols report incomplete esterification of the carboxylic acid group?
- Solution :
- Activation Reagents : Use DCC/DMAP or EDCI/HOBt to enhance coupling efficiency in esterification .
- Reaction Monitoring : Track conversion via 1H NMR (disappearance of –COOH proton at δ 12–13 ppm) .
Q. What safety protocols are essential for handling this compound in aqueous environments?
- Guidelines :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (H312/H302 hazards) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to avoid sulfur oxide release .
Data Contradictions Table
| Issue | Conflicting Evidence | Resolution Strategy |
|---|---|---|
| Reaction Yield Variability | 60% vs. 40% | Optimize catalyst (AlCl₃ ≥10 mol%) |
| Stability in DMSO | Stable vs. Degrades | Use fresh DMSO, store under N₂ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
